N-(pyridin-2-ylmethyl)-9H-purin-6-amine
Description
N-(pyridin-2-ylmethyl)-9H-purin-6-amine is a purine derivative characterized by a pyridin-2-ylmethyl group attached to the 6-amino position of the purine scaffold. Purines are fundamental to biological systems, serving as components of nucleotides and nucleic acids, and their synthetic analogs are pivotal in medicinal chemistry and materials science .
Properties
CAS No. |
16370-59-5 |
|---|---|
Molecular Formula |
C11H10N6 |
Molecular Weight |
226.24 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)-7H-purin-6-amine |
InChI |
InChI=1S/C11H10N6/c1-2-4-12-8(3-1)5-13-10-9-11(15-6-14-9)17-7-16-10/h1-4,6-7H,5H2,(H2,13,14,15,16,17) |
InChI Key |
HZXVLXGTEHXACU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-9H-purin-6-amine typically involves the reaction of 2-aminopyridine with a suitable purine derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which is efficient and yields high purity products . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like toluene or ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-9H-purin-6-amine undergoes various chemical reactions, including:
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated derivatives as starting materials.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, catalysts like palladium or platinum.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, bases like potassium carbonate, solvents like toluene or ethyl acetate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(pyridin-2-ylmethyl)-9H-purin-6-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-9H-purin-6-amine involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, which is crucial in various biochemical pathways . The compound’s structure allows it to interact with nucleic acids, potentially affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-withdrawing groups (e.g., chloro in ) enhance biological activity by improving target binding .
- Bulky substituents (e.g., cyclopentyl in ) may reduce solubility but increase selectivity for hydrophobic binding pockets.
- Heterocyclic substituents (e.g., pyridinylmethyl) enable coordination chemistry, useful in catalysis .
Tautomerism and Reactivity
N-Methoxy-9-methyl-9H-purin-6-amines exhibit tautomerism between amino and imino forms, influenced by substituents. Electron-deficient groups (e.g., Cl) stabilize the amino tautomer, while electron-rich groups favor the imino form . For this compound, the pyridine’s electron-withdrawing nature likely stabilizes the amino tautomer, enhancing hydrogen-bonding interactions in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
